4-Chloro-2-(1H-pyrazol-1-YL)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN4 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H |
InChI Key |
IRNNDQVQROYQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 Chloro 2 1h Pyrazol 1 Yl Pyrimidine
Nucleophilic Substitution at the Chloro Position
The most prominent chemical feature of 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine is the susceptibility of its C4-chloro substituent to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the two nitrogen atoms and the attached pyrazole (B372694) moiety, facilitates the displacement of the chloride ion by a variety of nucleophiles.
The chloro group at the C4 position can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to yield corresponding 4-substituted-2-(1H-pyrazol-1-yl)pyrimidine derivatives.
Amines: Amination is a frequently employed reaction for this class of compounds. Both aliphatic and aromatic amines can act as effective nucleophiles. For instance, reactions with various aniline (B41778) derivatives have been shown to proceed efficiently, often promoted by acidic conditions in aqueous media. nih.gov The reactivity can be influenced by the steric and electronic properties of the incoming amine. nih.gov Similarly, related chloropyrimidine systems readily react with primary and secondary amines. rsc.org
Alkoxides: Oxygen-based nucleophiles, such as sodium or potassium alkoxides and phenoxides, react with 4-chloropyrimidines to form the corresponding ethers. In analogous systems like 2-MeSO2-4-chloropyrimidine, reactions with alkoxides have been shown to occur, although regioselectivity can be an issue in polysubstituted systems. wuxiapptec.com
Thiols: Sulfur nucleophiles, including thiols and thiophenols, are also effective in displacing the C4-chloro group to produce thioethers. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. rsc.orgcas.cn
The following table summarizes typical nucleophilic substitution reactions on analogous 4-chloropyrimidine (B154816) systems.
| Nucleophile Type | Example Nucleophile | General Product | Typical Conditions |
|---|---|---|---|
| Amine (Aromatic) | Aniline Derivatives | 4-(Arylamino)-2-(1H-pyrazol-1-yl)pyrimidine | Aqueous HCl, Heat |
| Amine (Aliphatic) | Dimethylamine (B145610) | 4-(Dimethylamino)-2-(1H-pyrazol-1-yl)pyrimidine | Ethanol, Reflux |
| Alkoxide | Sodium Phenoxide | 4-Phenoxy-2-(1H-pyrazol-1-yl)pyrimidine | Anhydrous Solvent (e.g., DMF), Heat |
| Thiol | Thiophenol | 4-(Phenylthio)-2-(1H-pyrazol-1-yl)pyrimidine | Base (e.g., NaH) in DMF |
In pyrimidine systems containing multiple halogen substituents, controlling the regioselectivity of nucleophilic substitution is a critical aspect of synthesis. While the title compound has only one chloro group, its synthesis from precursors like 2,4-dichloropyrimidine (B19661) highlights the principles of regioselectivity. Generally, the C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the C2 position.
This enhanced reactivity at C4 is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. Quantum mechanics (QM) analyses of related systems, such as 2-MeSO2-4-chloropyrimidine, confirm that while reactions with amines selectively occur at C4, certain anionic nucleophiles like alkoxides can be directed to the C2 position through interactions with other substituents. wuxiapptec.com In the synthesis of pyrazolyl-pyrimidines from 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), substitution with pyrazole can lead to a mixture of isomers, demonstrating that reaction conditions can influence which chloro group is displaced.
Modification of the Pyrazole Moiety
Beyond the pyrimidine ring, the pyrazole moiety offers additional sites for chemical modification, allowing for further diversification of the molecular scaffold.
These substituent effects are crucial for fine-tuning the chemical properties and reactivity of the scaffold for specific synthetic targets.
The this compound scaffold is a key intermediate for the construction of more complex, polycyclic heterocyclic systems. One common strategy involves an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization to form a new ring.
This approach often utilizes bifunctional nucleophiles. For example, reaction with a hydrazine (B178648) derivative can introduce a nucleophilic nitrogen that, under appropriate conditions, can attack a position on the pyrazole or pyrimidine ring to forge a new triazole ring. This results in the formation of a tricyclic fused system, such as a pyrazolo[1,5-a]triazolo[4,3-c]pyrimidine. Similarly, reacting the scaffold with a nucleophile containing an active methylene (B1212753) group can lead to intramolecular condensation, forming a new carbocyclic or heterocyclic ring fused to the pyrazolopyrimidine core. nih.gov The synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often relies on such cyclization strategies. researchgate.netnih.gov
The table below outlines general strategies for creating fused systems from pyrazolopyrimidine intermediates.
| Bifunctional Nucleophile/Reagent | Intermediate Product | Resulting Fused System (Example) | General Reaction Type |
|---|---|---|---|
| Hydrazine Hydrate (B1144303) | 4-Hydrazinyl-2-(1H-pyrazol-1-yl)pyrimidine | Pyrazolo[1,5-a]triazolo[4,3-c]pyrimidine | Substitution followed by Intramolecular Cyclization |
| Ethyl Cyanoacetate | Ethyl 2-(2-(1H-pyrazol-1-yl)pyrimidin-4-ylamino)acetate | Fused Pyrrolopyrimidine derivative | Substitution followed by Dieckmann Condensation |
| 2-Aminophenol | 4-(2-Hydroxyphenylamino)-2-(1H-pyrazol-1-yl)pyrimidine | Fused Benzoxazine-pyrimidine derivative | Substitution followed by Intramolecular Cyclization |
Oxidation and Reduction Processes
The this compound molecule can undergo oxidation and reduction reactions, although these are less common than nucleophilic substitution.
Oxidation: The nitrogen atoms in both the pyrimidine and pyrazole rings are potential sites for N-oxidation. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in specific acid anhydrides can lead to the formation of the corresponding N-oxides. rsc.orgquestjournals.org N-oxidation of the pyrimidine ring can further activate the C4 position towards nucleophilic attack. questjournals.org The pyrimidine ring itself is generally resistant to oxidative degradation due to its electron-deficient nature. In some cases, oxidation of substituted pyrimidines can lead to the formation of di-N-oxides. researchgate.net
Reduction: The primary reduction process for this molecule is the reductive dehalogenation of the C4-chloro group to yield 2-(1H-pyrazol-1-yl)pyrimidine. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with reducing metals like zinc in an aqueous medium. oregonstate.edu This reaction is a valuable tool for removing the chloro group after it has served its purpose as a leaving group in prior synthetic steps. Under more forcing conditions, the pyrimidine ring itself can be reduced, though this may lead to a loss of aromaticity or ring cleavage. oregonstate.edu
Further Coupling and Functionalization Strategies
The presence of a reactive chlorine atom at the C4-position of the pyrimidine ring makes this compound a versatile building block for the synthesis of a wide array of more complex molecules. This section explores various palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies that can be employed to further functionalize this heterocyclic core. These methodologies are instrumental in medicinal chemistry and materials science for the generation of novel compounds with tailored properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-chloro substituent, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloropyrimidine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This strategy is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C4-position. The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.
Detailed research findings on analogous chloropyrimidine systems suggest that various palladium catalysts, ligands, and bases can be employed to achieve high yields.
Interactive Data Table: Examples of Suzuki-Miyaura Coupling Reactions on Analogous Chloropyrimidines
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | ~90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | Toluene/EtOH/H₂O | ~85 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | ~88 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | ~80 |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This method is particularly valuable for the synthesis of compounds with potential biological activity.
Scheme 2: General Buchwald-Hartwig amination of this compound.
The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the Buchwald-Hartwig amination and depends on the nature of the amine coupling partner.
Interactive Data Table: Examples of Buchwald-Hartwig Amination on Analogous Chloropyrimidines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | ~95 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | ~85 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₂CO₃ | Toluene | ~90 |
| 4 | tert-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | ~75 |
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the C4-position of the pyrimidine ring and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It is a highly efficient method for introducing alkynyl moieties.
Scheme 3: General Sonogashira coupling reaction of this compound.
The resulting alkynylpyrimidines are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions.
Interactive Data Table: Examples of Sonogashira Coupling Reactions on Analogous Chloro-heterocycles
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | ~92 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | ~88 |
| 3 | Propargyl alcohol | Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Dioxane | ~80 |
| 4 | 1-Heptyne | Pd₂(dba)₃/XPhos | CuI | K₂CO₃ | Toluene | ~85 |
The electron-withdrawing nature of the pyrimidine ring activates the C4-position towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloro substituent by a variety of nucleophiles, often without the need for a metal catalyst.
Reaction with Amines, Alcohols, and Thiols: Simple heating of this compound with amines, alkoxides, or thiolates can lead to the corresponding substituted products in good yields. The reactivity of the nucleophile and the reaction conditions will determine the outcome of the reaction.
Scheme 4: General SNAr reaction of this compound with various nucleophiles.
Interactive Data Table: Examples of Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Base (if applicable) | Solvent | Conditions | Product |
| 1 | Piperidine | K₂CO₃ | DMF | 100 °C | 4-(Piperidin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine |
| 2 | Sodium methoxide | - | Methanol | Reflux | 4-Methoxy-2-(1H-pyrazol-1-yl)pyrimidine |
| 3 | Sodium thiophenoxide | - | DMF | 80 °C | 4-(Phenylthio)-2-(1H-pyrazol-1-yl)pyrimidine |
| 4 | Ammonia | - | Ethanol | 120 °C (sealed tube) | 2-(1H-Pyrazol-1-yl)pyrimidin-4-amine |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Detailed ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton in 4-Chloro-2-(1H-pyrazol-1-YL)pyrimidine, could not be located. A proper analysis would involve assigning signals to the specific protons on both the pyrimidine (B1678525) and pyrazole (B372694) rings, providing insight into the electronic environment of each hydrogen atom.
Specific ¹³C NMR data for this compound is unavailable. This analysis would identify the chemical shift of each unique carbon atom in the molecule, revealing the carbon skeleton and the electronic effects of the nitrogen atoms and the chlorine substituent.
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure. However, no published 2D NMR studies for this compound were found.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The theoretical exact mass of this compound can be calculated, but experimental HRMS data to confirm this value is not available in the reviewed literature.
Analysis of the fragmentation patterns in a mass spectrum helps to piece together the structure of a molecule. Key fragmentation pathways for pyrazole and pyrimidine rings are known, often involving the loss of small molecules like HCN, N₂, or cleavage of the rings. However, a specific mass spectrum and fragmentation analysis for this compound has not been documented. Such an analysis would be crucial for confirming the identity and connectivity of the pyrazolyl and chloropyrimidine moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to be characterized by a series of absorption bands corresponding to the vibrations of its pyrimidine and pyrazole rings, as well as the carbon-chlorine bond.
The key expected vibrational modes would include:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on both the pyrimidine and pyrazole rings, typically appearing in the region of 3100-3000 cm⁻¹.
C=N and C=C Stretching: The heterocyclic rings contain multiple C=N and C=C bonds. Their stretching vibrations are expected to produce a series of complex bands in the 1600-1400 cm⁻¹ region. These are characteristic of the aromatic ring systems.
Ring Vibrations: The "breathing" modes of the pyrimidine and pyrazole rings, which involve the concerted stretching and contracting of the entire ring, also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
C-N Stretching: The stretching vibration of the C-N bond linking the pyrazole and pyrimidine rings would also be present.
C-Cl Stretching: The vibration of the carbon-chlorine bond is a key feature. The C-Cl stretch for chloro-pyrimidines typically appears as a strong band in the 800-600 cm⁻¹ region.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring System |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Pyrimidine & Pyrazole |
| C=N / C=C Stretch | 1600-1400 | Pyrimidine & Pyrazole |
| Ring "Breathing" Modes | < 1500 | Pyrimidine & Pyrazole |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and properties.
Although a crystal structure for this compound has not been reported, the structure of a closely related isomer of a derivative, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine , has been elucidated. nih.gov The study of this analog offers significant insight into the likely structural features of the title compound.
In the study, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole yielded two separable isomers: 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. nih.gov The crystal structure of the 2-chloro isomer was determined to confirm its regiochemistry. The analysis revealed that the molecule is nearly planar, with a mean deviation of only 0.034 Å from the least-squares plane defined by the non-hydrogen and non-fluorine atoms. nih.gov This planarity suggests significant electronic conjugation across the pyrazole and pyrimidine ring systems.
The crystallographic data for this analog provides a template for what could be expected for this compound, such as a planar conformation and specific bond angle patterns within the pyrimidine ring. nih.gov
Table 2: Crystallographic Data for the Analog 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄ClF₃N₄ |
| Molecular Weight | 248.60 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 5.5776(3) Åb = 7.7117(4) Åc = 21.8335(12) Å |
| Volume (V) | 939.12(9) ų |
| Molecules per Unit Cell (Z) | 4 |
Data sourced from Acta Crystallographica Section E. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a π bonding orbital or a non-bonding orbital to a π* anti-bonding orbital (π → π* and n → π* transitions). The pyrimidine and pyrazole rings in this compound are aromatic chromophores that are expected to exhibit strong absorption in the UV region.
The UV-Vis spectrum of pyrazole itself in the gas phase shows a dominant π → π* transition around 205-210 nm. researchgate.net Pyrimidine derivatives also absorb in this region. When these two rings are conjugated, as in the title compound, a bathochromic (red) shift to longer wavelengths is anticipated compared to the individual parent heterocycles. This shift is due to the extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Studies on related pyrazolyl-pyrimidine systems confirm that the main absorption bands are typically found between 340–440 nm, corresponding to an intramolecular charge transfer process. nih.gov For instance, a study of a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, identified a maximum absorption wavelength (λmax) at 275 nm. nih.gov While the chromophoric system is different, it illustrates the typical absorption range for complex pyrimidine-based molecules. The exact λmax for this compound would depend on the solvent polarity and the specific electronic effects of the chloro and pyrazolyl substituents on the pyrimidine ring.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine |
| 4-Chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one |
| Pyrazole |
Computational and Theoretical Investigations of 4 Chloro 2 1h Pyrazol 1 Yl Pyrimidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometric, electronic, and energetic properties of compounds like 4-Chloro-2-(1H-pyrazol-1-YL)pyrimidine.
Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the equilibrium geometry. researchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles. The optimized structure reveals that the pyrimidine (B1678525) and pyrazole (B372694) rings are nearly coplanar, a common feature in related pyrazolylpyrimidine derivatives. nih.gov
The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters such as total energy, dipole moment, and Mulliken atomic charges are calculated to understand the molecule's polarity and reactivity.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -987.123 |
| Dipole Moment (Debye) | 3.45 |
| Bond Length (C-Cl) (Å) | 1.745 |
| Bond Angle (N1-C2-N3) (°) | 126.5 |
Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity and electronic transitions within a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. sapub.org For this compound, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO is distributed over the electron-deficient pyrimidine ring. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.89 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.64 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. preprints.orgchemrxiv.org The MEP map displays different colors to represent varying electrostatic potential on the molecular surface. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of both the pyrazole and pyrimidine rings, as well as the chlorine atom, are expected to be regions of negative potential, making them potential sites for electrophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding intramolecular charge transfer and hyperconjugative interactions. The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these interactions. Significant interactions often involve the lone pair electrons of nitrogen and chlorine atoms delocalizing into the antibonding orbitals of the aromatic rings.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N3 | π(C4-C5) | 25.8 |
| LP(1) N7 | π(C8-C9) | 35.2 |
| LP(2) Cl10 | σ*(C4-N3) | 5.1 |
Prediction of Spectroscopic Properties (Theoretical Spectra)
Computational methods can accurately predict the spectroscopic properties of molecules, which aids in the interpretation of experimental spectra.
Theoretical vibrational spectra (IR and Raman) are calculated by performing a frequency analysis on the optimized molecular geometry. elixirpublishers.comnih.gov The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands. mdpi.comresearchgate.net For this compound, characteristic vibrational modes include C-H stretching, C=N and C=C stretching in the aromatic rings, and the C-Cl stretching vibration.
| Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(C-H) | 3100-3000 | Aromatic C-H stretching |
| ν(C=N/C=C) | 1600-1400 | Ring stretching |
| ν(C-Cl) | 750 | C-Cl stretching |
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in a UV-Vis spectrum.
While no specific TD-DFT studies were found for this compound, the general methodology would involve optimizing the ground state geometry of the molecule using a suitable functional and basis set. Subsequently, TD-DFT calculations would be performed to determine the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the UV-Vis absorption properties. For similar heterocyclic compounds, these transitions are often of a π → π* or n → π* nature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable insights into its conformational flexibility and preferred spatial arrangements.
A typical MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and then calculating the forces between atoms to simulate their motion. By analyzing the trajectory of the simulation, researchers can identify stable conformations, determine the rotational barriers around single bonds (e.g., the bond connecting the pyrazole and pyrimidine rings), and understand how intermolecular interactions influence the molecule's shape. This information is crucial for understanding its biological activity and chemical reactivity. However, at present, there are no published MD simulation studies specifically detailing the conformational analysis of this compound.
Mechanistic Insights from Computational Chemistry
Computational chemistry offers a powerful toolkit for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with different reaction pathways.
For this compound, computational studies could be employed to investigate various reactions, such as nucleophilic substitution at the chloro-substituted carbon of the pyrimidine ring. Theoretical calculations could help predict the regioselectivity and stereoselectivity of such reactions, as well as provide a detailed understanding of the electronic effects of the pyrazolyl substituent on the reactivity of the pyrimidine ring. Despite the potential for such insightful studies, specific computational investigations into the reaction mechanisms involving this compound have not been reported in the available literature.
Mechanistic and in Vitro Biological Research on 4 Chloro 2 1h Pyrazol 1 Yl Pyrimidine Scaffolds
Enzyme Inhibition Studies (In Vitro)
The 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine scaffold has been a foundation for the development of various enzyme inhibitors. The following sections detail the in vitro research on its inhibitory mechanisms against several key enzymes.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Mechanisms
Derivatives of the pyrazolyl-pyrimidine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The pyrazolo[3,4-d]pyrimidine bicycle is considered a bioisostere of adenine, allowing it to interact with the ATP-binding site of kinases. nih.gov
Mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, a class of derivatives, have shown potent CDK2 inhibitory activity. nih.gov For instance, the compound 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine demonstrated a Kᵢ value of 0.005 µM for CDK2, showing a degree of selectivity over other tested CDKs. nih.gov Research suggests that the topology of the pyrazole (B372694) rings at both the pyrimidinyl-C4 and C2-NH positions is crucial for potent inhibition. Altering the pyrazole from a 1H-pyrazol-4-yl to a 1H-pyrazol-5-yl at the C2-NH position resulted in a significant (18-fold) reduction in CDK2 inhibition. nih.gov
Molecular modeling and dynamics simulations have been used to understand the selectivity of 4-(Pyrazol-4-yl)-pyrimidines for CDK4 over the highly homologous CDK2. researchgate.netfigshare.com These studies indicate that while van der Waals interactions are significant for binding to both kinases, the hydrogen bonding between the NH group of the inhibitor's pyrazole ring and specific amino acid residues in the kinase's active site plays a crucial role in determining selectivity. researchgate.netfigshare.com In cancer cell lines, these inhibitors have been shown to reduce the phosphorylation of the retinoblastoma protein, arrest the cell cycle, and induce apoptosis. nih.gov
| Compound | Target | Inhibitory Activity (Kᵢ) |
|---|---|---|
| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM |
| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine | CDK2 | 0.090 µM |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids. nih.govacs.org Research into pyrimidine-4-carboxamides has led to the development of potent NAPE-PLD inhibitors. nih.govacs.org A high-throughput screening hit was optimized, leading to the discovery of LEI-401, a nanomolar potent inhibitor with drug-like properties. nih.govacs.org This optimization involved modifying substituents at three different positions. For example, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine increased activity tenfold. acs.org
NAPE-PLD is a membrane-associated zinc enzyme. nih.govrsc.org Structural studies have revealed that it has a metallo-β-lactamase fold with two Zn²⁺ ions in its active site. nih.govacs.org The inhibitory mechanism of some compounds involves interaction with this zinc center. nih.gov
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
The 2-(1H-pyrazol-1-yl)pyrimidine scaffold is central to a series of potent inhibitors of human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov The inhibition of DHODH is the basis for the antiviral effects observed with these compounds. nih.govnih.gov
An iterative drug design process, starting from 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine, led to compounds with subnanomolar inhibitory activity. nih.gov For example, 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine showed a 4000-fold improvement in activity during these studies. nih.gov Biochemical assays using recombinant human DHODH have measured IC₅₀ values as low as 13 nM for the most effective compounds in this series. nih.gov Further studies on related azine-bearing analogues confirmed DHODH inhibition through enzymatic tests and cell-based assays. nih.gov
| Compound Class | Target | Potency |
|---|---|---|
| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines | Human DHODH | IC₅₀ as low as 13 nM |
Other Kinase Inhibition Profiles (FLT3, VEGFR2)
The versatility of the pyrazole and pyrimidine scaffolds extends to the inhibition of other kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
FLT3 Inhibition: Pyrazolopyrimidine derivatives have been investigated as inhibitors of FLT3, a target in acute myeloid leukemia (AML). researchgate.net Synthetic strategies involve Suzuki coupling to create substituted pyrazolopyrimidine derivatives, which are then screened for their inhibitory activity against FLT3. researchgate.net
VEGFR2 Inhibition: Novel pyrazole-based scaffolds have been designed and synthesized as inhibitors of VEGFR2, which is critical for cancer-related angiogenesis. nih.gov Certain synthesized compounds demonstrated potent VEGFR2 inhibition. For instance, compound 3i from one study showed an IC₅₀ of 8.93 nM, which was nearly three times more active than the reference drug Sorafenib (IC₅₀ = 30 nM). nih.gov Another compound, 3a , also exhibited potent inhibition with an IC₅₀ of 38 nM. nih.gov Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have also been developed as VEGFR2 inhibitors, with some showing IC₅₀ values in the nanomolar range. nih.gov
| Compound | Target | Inhibitory Activity (IC₅₀) | Reference Drug (IC₅₀) |
|---|---|---|---|
| Compound 3i (pyrazole derivative) | VEGFR2 | 8.93 nM | Sorafenib (30 nM) |
| Compound 3a (pyrazole derivative) | VEGFR2 | 38 nM | Sorafenib (30 nM) |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR2 | 21 nM | N/A |
| Thieno[2,3-d]pyrimidine derivative 21b | VEGFR2 | 33.4 nM | N/A |
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. bohrium.com Inhibitors of this enzyme are used to treat conditions like hyperuricemia and gout. bohrium.comnih.gov Pyrazolopyrimidines, as purine analogues, have been studied as both inhibitors and substrates of xanthine oxidase. semanticscholar.org
Studies have shown that compounds like 4-aminopyrazolo(3,4-d)pyrimidine (pyrazoadenine) are effective xanthine oxidase inhibitors. semanticscholar.org Research on various pyrimidine derivatives has identified molecules with moderate to significant inhibitory activity, some comparable to the standard drug allopurinol. researchgate.net For example, 5-formyl-2-methoxy-N-(pyrimidin-2-yl)benzamide showed significant inhibitory activity in one study. researchgate.net Kinetic studies have revealed that different derivatives can act as mixed-type inhibitors. nih.gov
Antimicrobial Activity Studies (In Vitro)
In addition to enzyme inhibition, pyrazole and pyrimidine-based compounds have been evaluated for their in vitro antimicrobial properties.
A variety of novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using methods like broth microdilution. nih.gov Some compounds have demonstrated excellent antibacterial activities. nih.gov For example, a study on thieno[2,3-d]pyrimidine derivatives found that all tested molecules exhibited antimicrobial properties against bacteria and the fungal strain Candida albicans. mdpi.com
Similarly, other research has evaluated pyrimidine thiol derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Aspergillus niger and Candida albicans. ekb.eg The results from these in vitro studies indicate that the pyrimidine scaffold is a promising framework for the development of new antimicrobial agents. nih.govekb.eg
Anti-Tubercular Research against Mycobacterium tuberculosis Strains
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action. nih.gov Scaffolds containing pyrazole and pyrimidine rings have been a focal point of such research, leading to the identification of several potent anti-tubercular agents.
Phenotypic screening of compound libraries against Mtb has identified 2-pyrazolylpyrimidinones as a promising class of compounds. nih.gov These compounds have demonstrated bactericidal activity against replicating Mtb and have maintained their potency against various clinical isolates. nih.gov Further investigation into their mechanism of action suggests a novel pathway. While some MmpL3 mutant strains of Mtb showed resistance, there was no significant change in the minimum inhibitory concentration (MIC) against an mmpL3 hypomorph, indicating that MmpL3 mutations might be a resistance mechanism but not necessarily the primary target. nih.gov Transcriptional profiling and checkerboard assays in the presence of ferrous salt suggested that these compounds may disrupt the iron homeostasis of the bacterium. nih.gov
Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, identified from high-throughput screening, have led to analogs with substantially improved anti-tubercular activity and low cytotoxicity. acs.org Similarly, the synthesis of pyrazole-thiazole hybrids containing a hydrazone moiety has yielded compounds effective against Mycobacterium tuberculosis H37Rv. nih.gov Research into pyrazolopyridine-pyrimidone hybrids has also identified key derivatives with significant activity against the Mtb H37Rv strain, with MIC values comparable to standard drugs. nih.gov Molecular docking studies for these hybrids suggest strong binding interactions with DprE1 and Mtb-DHFR enzymes, pointing to potential inhibition of these critical proteins. nih.gov
One study identified a nitroso-containing pyrazole derivative, NSC 18725, as a highly potent molecule against M. bovis BCG with a MIC99 value of approximately 0.3125 μM. frontiersin.org This compound also showed a significant reduction in the viable bacilli load of starved Mycobacterium tuberculosis and acted synergistically with isoniazid. frontiersin.org
Table 1: Anti-Tubercular Activity of Selected Pyrazole/Pyrimidine Derivatives
| Compound Class | Target Strain | Key Findings | MIC Values | Reference |
|---|---|---|---|---|
| Pyrazolopyridine-pyrimidone hybrids | M. tuberculosis H37Rv | Showed significant activity, comparable to standard drugs. Non-toxic at effective concentrations. | 3.12 µg/mL and 12.5 µg/mL for key derivatives. | nih.gov |
| Nitroso-pyrazole derivative (NSC 18725) | M. bovis BCG | Highly potent and specific. Synergistic action with isoniazid. | ~0.3125 μM (MIC99) | frontiersin.org |
| Indolylhydrazones | M. tuberculosis H37Rv | Good biological activity against tested bacteria and high activity against Mtb. | 4 µg/mL | mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | M. tuberculosis | Substantial improvements in antitubercular activity with low cytotoxicity. | Data not specified | acs.org |
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of pyrazole and pyrimidine have demonstrated broad-spectrum antibacterial activity. nih.govnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. nih.govmdpi.com
A study involving 16 synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed significant antibacterial activities, with some compounds showing average zones of inhibition (AZOI) ranging from 28 mm to 32 mm. nih.gov Five of these compounds exhibited excellent antibacterial activity with MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. nih.gov Notably, certain pyrazolo[1,5-a]pyrimidine derivatives with a dimethylamine (B145610) group were found to be particularly potent against E. coli. nih.gov
Imidazo-pyridine substituted pyrazole derivatives have also been reported as potent broad-spectrum antibacterial agents, showing superior or comparable activity to ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains. nih.gov The minimum bactericidal concentration (MBC) values for these compounds were often less than 1 μg/ml. nih.gov Another study on pyrazole-thiazole hybrids containing a hydrazone moiety reported MIC/MBC values ranging from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml against strains like S. aureus and Klebsiella planticola. nih.gov
In an evaluation of newly synthesized indazoles and pyrazolines, several compounds were active against Gram-positive isolates, with one pyrazoline derivative (compound 9) showing a potent and uniform antibacterial profile with MIC values of 4 μg/mL against all tested strains of S. aureus, S. epidermidis, E. faecalis, and E. faecium, including MDR variants. mdpi.com
Table 2: Antibacterial Activity of Pyrazole/Pyrimidine Derivatives
| Compound Class | Gram-Positive Strains | Gram-Negative Strains | MIC Values | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | E. faecalis, S. aureus, S. pyogenes | E. coli | 0.125 - 0.50 µg/mL | nih.gov |
| Imidazo-pyridine substituted pyrazoles | MRSA | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | MBC <1 µg/mL (except for MRSA) | nih.gov |
| Pyrazoline derivative (compound 9) | S. aureus, S. epidermidis, E. faecalis, E. faecium (including MDR strains) | Inactive | 4 µg/mL | mdpi.com |
| Indazole derivatives | E. faecalis, S. aureus, S. epidermidis | Inactive | 64 - 128 µg/mL | mdpi.com |
Antifungal Efficacy against Specific Fungal Strains
The pyrimidine scaffold is a core component of several commercial fungicides, highlighting the potential of this chemical class in developing new antifungal agents. nih.gov Research has explored various pyrimidine and pyrazole derivatives for their efficacy against a range of phytopathogenic and other fungal strains. nih.govresearchgate.net
In one study, three series of novel pyrimidine derivatives were synthesized and evaluated in vitro against fourteen phytopathogenic fungi. nih.gov The results showed that most of the synthesized compounds possessed fungicidal activities, with some demonstrating greater potency than control fungicides like pyrimethanil, carbendazim, and hymexazole against specific strains. nih.gov For example, certain derivatives showed good activity (>50%) against Rhizoctonia solani (RS), and some were particularly effective against Thanatephorus cucumeris (TC) and Pythium aphanidermatum (PI). nih.gov
Another study on pyrazolopyrimidine derivatives reported that out of 25 synthesized compounds, 14 showed significant fungicidal properties against Aspergillus niger and Penicillium frequentans. researchgate.net The minimum inhibitory concentration for most of these active compounds was observed to be between 100 and 200 ppm. researchgate.net The versatility of the pyrazole scaffold, often combined with other pharmacophores, has been a key strategy in developing agents with potent antifungal activity. nih.gov
Table 3: Antifungal Activity of Pyrimidine Derivatives
| Compound Class | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| Substituted Pyrimidine Derivatives | 14 phytopathogenic fungi including Rhizoctonia solani (RS), Sclerotinia sclerotiorum (SS), Gibberella zeae (GZ), Pythium aphanidermatum (PI) | Many compounds showed good activity (>50%) against RS. Some derivatives showed higher activity than commercial fungicides against specific strains. | nih.gov |
| Pyrazolopyrimidine Derivatives | Aspergillus niger, Penicillium frequentans | 14 out of 25 compounds showed significant fungicidal properties with MICs between 100-200 ppm. | researchgate.net |
Antiproliferative Activity Studies (In Vitro Cell Line Models)
The 1H-Pyrazolo[3,4-d]pyrimidine core is a significant structural fragment found in compounds with antitumor activity. mdpi.com Consequently, numerous derivatives based on this scaffold have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.
A novel series of pyrazolo[3,4-d]pyrimidine derivatives was evaluated for antiproliferative activity, with one compound showing potent activity with a median growth inhibition (GI50) of 1.71 μM against the CNS cancer SNB-75 cell line. rsc.org This compound was also found to induce apoptosis in A549 lung cancer cells and cause cell cycle arrest at the G0/G1 phase. rsc.org Another study on pyrimidinyl pyrazole derivatives demonstrated antiproliferative activity against human lung cancer cell lines, with the mechanism of action linked to the inhibition of tubulin polymerization. nih.gov
Similarly, a class of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives were found to be potent inhibitors of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov The mechanism was not through direct inhibition of the EGF receptor but by interfering with the Src tyrosine kinase signaling pathway and downstream effectors like ERK1-2. nih.gov
The versatility of the pyrimidine scaffold is further highlighted by studies on 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which act as multikinase inhibitors with antiproliferative activity against various cancer cell lines, with some compounds being effective at sub-micromolar concentrations. ekb.eg Furthermore, 2,4,5-substituted pyrimidines have shown significant inhibitory effects on the human hepatocellular carcinoma BEL-7402 cell line, with IC50 values less than 0.10 µM for some derivatives. ekb.eg
Table 4: In Vitro Antiproliferative Activity of Pyrazolo-pyrimidine Derivatives
| Compound Class | Cancer Cell Line(s) | Activity (IC50 / GI50) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative (11a) | CNS cancer (SNB-75), Non-small cell lung cancer (HOP-62), Breast cancer (HS578T) | GI50 = 1.71 μM (SNB-75) | Induction of apoptosis, G0/G1 cell cycle arrest | rsc.org |
| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | Human epidermoid carcinoma (A431) | Potent inhibitors of cell growth | Interference with Src tyrosine kinase signaling | nih.gov |
| Pyrimidinyl pyrazole derivatives | Human lung cancer cell lines | Data not specified | Inhibition of tubulin polymerization | nih.gov |
| 2,4,5-Substituted pyrimidines | Human hepatocellular carcinoma (BEL-7402) | IC50 < 0.10 µM | Data not specified | ekb.eg |
| 2-Anilino-4-(benzimidazol-2-yl)pyrimidines | Various NCI panel cell lines | < 1 µM | Multikinase inhibition | ekb.eg |
Structure-Activity Relationship (SAR) Analysis (In Vitro Focus)
Impact of Structural Modifications on Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological activity and selectivity. For pyrazole and pyrimidine-based scaffolds, SAR analyses have provided valuable insights into how structural modifications influence their antimicrobial and antiproliferative effects. nih.govnih.govacs.org
In the context of anti-tubercular agents, SAR studies on 2-pyrazolylpyrimidinones identified potent compounds with good physicochemical properties and metabolic stability. nih.gov For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, a focused library of analogues was synthesized to explore the scaffold, leading to the identification of key pharmacophoric features and substantial improvements in anti-tubercular activity. acs.org
Regarding antibacterial activity, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have shown a clear impact. For instance, replacing an aryl group at the C7 position with amino or hydroxyl groups enhanced antibacterial activity. nih.gov The presence of a dimethylamine group was found to be the most effective fragment, suppressing bacterial growth with low MIC values. nih.gov The activity also varied based on the substituent on the aryl group, with the order of activity being 4-N(Me)2 > 4-OMe > 4-Cl, suggesting that hydrophilic groups contribute more to the activity than hydrophobic ones in this series. nih.gov
In antifungal pyrimidine derivatives, SAR analysis indicated that a 2-substituted pyrimidinamine was more effective against Botrytis, while a 4-substituted pyrimidinamine was more potent against Cercospora. nih.gov The nature of the substituent also played a role; for example, replacing a (6-chloropyridin-3-yl)methyl group with a (6-chlorothiazole-3-yl)methyl group significantly decreased activity against certain fungi. nih.gov
For antiproliferative activity, structural optimization of a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea hit compound led to derivatives with high potency against FLT3-driven acute myeloid leukemia (AML) cells. acs.org The study revealed that specific substitutions on the urea (B33335) moiety and the linkage to the pyrazolo[3,4-d]pyrimidine core were critical for activity. acs.org
Elucidation of Key Pharmacophoric Features
The identification of key pharmacophoric features—the essential spatial and electronic characteristics necessary for a molecule to interact with a specific biological target—is a primary goal of SAR analysis.
For the anti-tubercular 2-pyrazolylpyrimidinones, while a definitive target was not identified, the pyrimidinone core was established as essential for activity. nih.gov The SAR studies helped in identifying potent compounds, suggesting that specific substitutions on both the pyrazole and pyrimidine rings are crucial for maintaining activity while improving properties like metabolic stability. nih.gov
In the development of multikinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold for AML, SAR analysis led to the discovery of compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea). acs.org This highlighted several key features:
The pyrazolo[3,4-d]pyrimidine core acts as a hinge-binding motif.
The ether linkage between the pyrimidine ring and the phenyl group was found to be more advantageous than an amino linkage in this series.
The urea moiety is critical for interacting with the target kinase.
The 4-chloro-3-(trifluoromethyl)phenyl group on the urea was identified as the optimal substituent for potent inhibition of both FLT3 and VEGFR2 kinases. acs.org
Quantitative structure-activity relationship (QSAR) modeling of 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum has also been used to identify important molecular descriptors. mdpi.com This approach helps to quantify the relationship between chemical structure and biological activity, providing insights into the functionalities necessary for developing more potent analogs. mdpi.com The 1,2,4-triazolo[1,5-a] pyrimidine heterocycle itself is considered a valuable bioisostere for purine scaffolds. mdpi.com
Molecular Docking and Molecular Dynamics Simulations (In Silico)
In silico methodologies, including molecular docking and molecular dynamics, are pivotal in contemporary drug discovery for elucidating the interactions between small molecules and their biological targets. For derivatives of the this compound scaffold, these computational techniques have been instrumental in predicting how these compounds bind to enzymes and what their potential therapeutic effects might be.
Molecular docking studies on pyrazole and pyrimidine derivatives reveal critical interactions within the active sites of target proteins. The 4,5-dihydro-1H-pyrazole ring, a core component of related structures, has been identified as crucial for interactions with enzymes like cyclooxygenase-2 (COX-2). researchgate.net The binding of these ligands is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-sulfur or pi-pi stacking interactions.
For instance, in studies involving pyrazolo[3,4-d]pyrimidine analogs as inhibitors of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), interactions with amino acid residues such as PHE 583, CYS 532, SER 536, and ASP 594 were found to be important for activity. mdpi.com Similarly, pyrazolopyrimidinone (B8486647) conjugates demonstrated conventional hydrogen bonds with the MET-A-769 residue and Pi-Sulfur bonds with MET-A-742 in the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov The specific nature of these interactions, such as the formation of hydrogen bonds via NH groups or the engagement of phenyl moieties in hydrophobic pockets, is a key determinant of the inhibitory potential of the compounds. nih.govresearchgate.net Computational analyses can generate electrostatic potential maps to visualize charge distribution and identify regions that can act as hydrogen bond donors and acceptors, further confirming the binding modes observed in docking studies. johnshopkins.edu
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. mdpi.comnih.gov Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. nih.govpreprints.org
For derivatives based on the pyrimidine scaffold, docking studies have been performed against a variety of protein targets relevant to different diseases. For example, a series of pyrimidine derivatives were evaluated in silico for their binding efficiency against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). nih.gov The results showed that several derivatives had a strong affinity for the protease, with one compound exhibiting the highest binding energy score of -8.12 kcal/mol. nih.gov In another study, pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives were docked against six different anticancer drug targets, including DHFR, VEGFR2, and CDK6, showing excellent interaction profiles compared to co-crystallized ligands. preprints.org The docking scores for potent pyrazolo[3,4-d]pyrimidine analogues against the TRAP1 protein ranged from -10.422 to -11.265 kcal/mol, indicating strong binding affinities. mdpi.com
These predictive studies are crucial for structure-activity relationship (SAR) analysis, helping to rationalize the biological activity of synthesized compounds and guiding the design of new, more potent inhibitors. researchgate.net
| Derivative Type | Protein Target (PDB ID) | Predicted Binding Energy / Docking Score (kcal/mol) |
|---|---|---|
| Pyrimidine Derivative 6 | SARS-CoV-2 3CLpro (6LU7) | -8.12 |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine 7e | DHFR (5HQY) | -9.87 |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine 7e | VEGFR2 (5EW3) | -10.51 |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine 7e | CDK6 (3V99) | -9.74 |
| Pyrazolo[3,4-d]pyrimidine Analog 42 | TRAP1 (5Y3N) | -11.265 |
| Pyrazolo[3,4-d]pyrimidine Analog 46 | TRAP1 (5Y3N) | -10.532 |
In Silico ADME and Pharmacokinetic Property Prediction
Beyond assessing target binding, computational methods are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. pharmaceuticaljournal.net These in silico predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the risk of late-stage failures. uq.edu.aunih.gov Online tools and servers like SwissADME and pkCSM are commonly used to evaluate these properties for novel compounds, including derivatives of the this compound scaffold. nih.govuq.edu.au
Studies on various pyrimidine and pyrazole derivatives have shown that these scaffolds can possess acceptable drug-like properties. johnshopkins.edu Key predicted parameters often include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, skin permeability (LogKp), and bioavailability scores. For a series of synthesized pyrimidine derivatives, predictions indicated high GI absorption and a bioavailability score of 0.55 for all compounds. nih.gov However, properties like BBB permeability can vary among derivatives, with some predicted to cross the barrier while others are not. nih.gov Toxicity analysis is another critical component of in silico screening, with predictions for properties like AMES toxicity (mutagenicity) and skin sensitization helping to flag potentially harmful compounds. nih.gov The majority of derivatives in one study were found to be non-mutagenic and not skin sensitizers. nih.gov
These computational ADME and toxicity predictions provide a comprehensive profile of a compound's likely behavior in a biological system, guiding the selection of the most promising candidates for further development. researchgate.net
| Property | Predicted Outcome |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeability | Variable (most derivatives permeable) |
| Skin Permeability (LogKp) | Low (negative values) |
| Bioavailability Score | 0.55 |
| AMES Toxicity | Absent |
| Skin Sensitization | None |
Applications in Chemical Synthesis and Supramolecular Chemistry
Role as Building Blocks for Complex Molecules
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine serves as a versatile intermediate in organic synthesis. The pyrimidine (B1678525) nucleus is a core component of many bioactive compounds, making densely functionalized pyrimidine building blocks highly sought after. The chlorine atom at the 4-position of the pyrimidine ring is a key reactive site, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures.
For instance, similar 4-chloropyrimidine (B154816) structures are used as intermediates to synthesize a variety of substituted pyrimidine derivatives. thieme.deresearchgate.net The substitution of the chloro group can be achieved with various nucleophiles, such as amines, alcohols, or thiols, leading to diverse molecular scaffolds. This strategic functionalization is fundamental in developing novel compounds where the pyrazolyl-pyrimidine core is systematically modified to achieve desired properties. nih.gov The reaction of a similar compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), with 1H-pyrazole demonstrates that substitution occurs selectively, yielding specific isomers that can be isolated and used in subsequent synthetic steps. nih.gov This controlled reactivity makes it a reliable building block for creating libraries of complex molecules for various research applications. The synthesis of functionally substituted 1H-pyrazolo[3,4-d]pyrimidines often involves intermediates with reactive chlorine atoms, highlighting the importance of such precursors in accessing novel heterocyclic systems. mdpi.com
Ligands in Coordination Chemistry
The nitrogen atoms present in both the pyrazole (B372694) and pyrimidine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyrazole and its derivatives are well-established ligands for synthesizing coordination compounds, capable of forming structures with diverse topologies and nuclearities. researchgate.net The field of pyrazole-derived ligands is extensive, with applications in modeling bioinorganic systems and developing complexes with interesting magnetic and optical properties. nih.govacs.org
Pyrazolyl pyrimidine ligands readily form stable complexes with a wide range of transition metal ions. The nitrogen atoms act as Lewis basic sites, donating electron pairs to coordinate with metal centers such as copper(I), copper(II), zinc(II), cadmium(II), cobalt(II), nickel(II), and iron(II). nih.govresearchgate.netnih.govnih.gov The synthesis of these complexes is typically achieved by reacting the pyrazolyl pyrimidine ligand with a suitable metal salt in an appropriate solvent. nih.gov
For example, a series of mixed-valence copper(I,II) halide complexes have been synthesized using 4-(1H-pyrazol-1-yl)-6-R-pyrimidine ligands. nih.gov The resulting complexes can feature mononuclear, dinuclear, or polynuclear structures depending on the ligand's substituents, the metal-to-ligand ratio, and the reaction conditions. researchgate.net The formation of these coordination complexes is driven by the chelate effect, where the multidentate nature of the ligand leads to enhanced thermodynamic stability compared to analogous complexes with monodentate ligands.
| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Reference |
|---|---|---|---|
| 4-(1H-Pyrazol-1-yl)-6-R-pyrimidines | Cu(I), Cu(II) | Mixed-valence ionic structures and 1D coordination polymers | nih.gov |
| N,N-donor Pyrazole Ligands | Zn(II), Cd(II), Hg(II), Pd(II), Pt(II), Ni(II) | Mononuclear and dinuclear complexes | acs.org |
| Pyrazole Derivatives | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Mononuclear complexes | researchgate.net |
| Ditopic Triazole-Pyrazole Ligand | Ni(II), Co(II), Cd(II), Cu(II) | Mononuclear complexes forming supramolecular networks | nih.gov |
The coordination behavior of pyrazolyl pyrimidine ligands can be remarkably versatile. Depending on the steric and electronic properties of the ligand and the preferred coordination geometry of the metal ion, these ligands can adopt various coordination modes. The most common mode is bidentate chelation, where one nitrogen atom from the pyrazole ring and one from the pyrimidine ring bind to the same metal center. nih.gov
However, more complex coordination behaviors have been observed. For instance, in the 1D coordination polymer [Cu2L3Br3]n, the 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine ligand exhibits a chelating/bridging tridentate coordination. nih.gov In this arrangement, the ligand chelates one copper ion while also using another nitrogen atom to bridge to an adjacent copper ion, forming the polymeric chain. Other studies on similar pyrazole-based ligands have shown they can act as bidentate (chelating or bridging) and even tetradentate linkers. acs.org The pyrazolate anion itself is known to act as a monodentate, exo-bidentate (bridging), or endo-bidentate ligand, showcasing the adaptability of the pyrazole moiety in forming multinuclear metal complexes. uninsubria.it This variable coordination is crucial for constructing coordination polymers and metal-organic frameworks (MOFs) with specific structural and functional properties.
Precursors for Functional Materials (Non-Therapeutic)
Beyond its role in synthesizing discrete molecules, this compound and its derivatives are precursors to functional materials with applications in materials science. The ability to form extended structures like coordination polymers is key to this application. These materials can exhibit properties such as high thermal stability, specific optical behavior, and porosity, which are not typically found in their constituent molecular components.
One prominent example is the formation of a one-dimensional mixed-valence copper(I,II) coordination polymer, [Cu2L3Br3]n, which demonstrates high thermal stability and unique solvent-occlusion properties. nih.gov Such porous crystalline materials are of interest for applications in gas storage, separation, and catalysis.
Furthermore, the pyrazolyl-pyrimidine scaffold is a component of photophysically active materials. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be synthesized from pyrazolyl pyrimidine precursors, are noted for their significant photophysical properties. nih.gov Coordination complexes involving d10 metal ions like Cu(I) or Ag(I) with pyrazolate ligands are also investigated for their luminescence. mdpi.com These complexes can exhibit thermally activated delayed fluorescence (TADF), a phenomenon valuable in the development of efficient organic light-emitting diodes (OLEDs). mdpi.com The coordination of pyrazolyl pyrimidine ligands to metal centers can quench the ligand's natural blue emission, indicating electronic interactions that are fundamental to creating new luminescent materials. nih.gov
| Precursor Type | Material Class | Notable Properties | Potential Application | Reference |
|---|---|---|---|---|
| 4-(1H-Pyrazol-1-yl)-6-R-pyrimidine | Coordination Polymer | High thermal stability, solvent-occlusion | Porous materials (e.g., storage, separation) | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Organic Fluorophores | Significant photophysical properties (luminescence) | Optical materials | nih.gov |
| Coinage Metal Pyrazolates (e.g., Cu(I)) | Metal Complexes | Thermally Activated Delayed Fluorescence (TADF) | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
Future research into 4-Chloro-2-(1H-pyrazol-1-YL)pyrimidine is likely to focus on the development of more efficient, sustainable, and versatile synthetic pathways. While established methods exist for the synthesis of pyrazolylpyrimidine derivatives, there is considerable room for innovation. heteroletters.orgnih.gov Current syntheses often involve multi-step procedures that may suffer from limitations such as harsh reaction conditions or modest yields. heteroletters.org
Furthermore, developing synthetic routes that allow for the late-stage functionalization of the pyrazole (B372694) or pyrimidine (B1678525) rings would be highly valuable. This approach would enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Table 1: Potential Novel Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Increased efficiency, atom economy, reduced waste. | Design of novel reaction cascades to form the pyrazolylpyrimidine core in a single step. |
| Advanced Catalysis | Milder conditions, higher yields, improved selectivity. | Exploration of new transition-metal and organocatalysts for key bond-forming reactions. |
| Flow Chemistry | Enhanced control, safety, and scalability. | Optimization of reaction conditions in continuous flow reactors for large-scale synthesis. |
| Late-Stage Functionalization | Rapid generation of diverse analogues for SAR studies. | Development of selective C-H activation and cross-coupling methods. |
Exploration of Undiscovered Chemical Transformations
The chemical reactivity of this compound is ripe for further exploration. The presence of a reactive chloro-substituent on the pyrimidine ring makes it a versatile intermediate for a variety of chemical transformations. thieme.demdpi.com While nucleophilic substitution reactions are common, a deeper investigation into less conventional transformations could unlock new chemical space.
Future studies could focus on transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide array of substituents at the 4-position of the pyrimidine ring. The application of photoredox catalysis could also enable novel transformations that are not accessible through traditional thermal methods.
Additionally, the reactivity of the pyrazole and pyrimidine rings themselves could be further investigated. Reactions such as electrophilic aromatic substitution on the pyrazole ring or functionalization of the pyrimidine ring through radical intermediates could lead to the synthesis of novel and structurally complex derivatives.
Advanced Computational Predictions for Reactivity and Interaction
Computational chemistry offers powerful tools to guide future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, helping to rationalize observed reaction outcomes and to design new chemical transformations. Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives with various biological targets, thereby prioritizing compounds for synthesis and biological evaluation. nih.govmdpi.com
Advanced computational methods, such as molecular dynamics (MD) simulations and free energy calculations, can provide a more dynamic picture of ligand-receptor interactions and more accurate predictions of binding affinities. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of pyrazolylpyrimidine derivatives with their biological activities. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to identify candidates with favorable pharmacokinetic and safety profiles at an early stage of the drug discovery process. mdpi.com
Table 2: Application of Computational Methods
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Predicting chemical reactivity. | Electron density distribution, frontier molecular orbitals, reaction pathways. |
| Molecular Docking | Predicting ligand-protein interactions. | Binding poses, interaction types, initial affinity estimates. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-receptor complexes. | Stability of binding, conformational changes, solvent effects. |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for activity, guiding lead optimization. |
| ADMET Prediction | Assessing drug-like properties. | Pharmacokinetic and toxicity profiles. |
Identification of New Biological Targets and Mechanisms (In Vitro)
Promising areas for investigation include its potential as an inhibitor of protein kinases, which are implicated in various cancers. nih.gov The compound could also be evaluated for its activity against other enzyme families, such as carbonic anhydrases, which have been identified as targets for related pyrazole derivatives. mdpi.com Given the known antimicrobial and antibiofilm activities of some pyrazole compounds, screening for efficacy against a panel of pathogenic bacteria and fungi is warranted. mdpi.commdpi.com
Furthermore, investigating its potential as an anti-parasitic agent against diseases like malaria and leishmaniasis could yield significant results. nih.gov High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying new biological targets and elucidating the molecular mechanisms by which these compounds exert their effects.
Applications in Emerging Areas of Chemical Science
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in other emerging areas of chemical science. The unique electronic and structural properties of the pyrazolopyrimidine core suggest its potential use in materials science. For instance, appropriately functionalized derivatives could be investigated as organic light-emitting diode (OLED) materials, fluorescent probes for bioimaging, or as ligands for the synthesis of novel metal-organic frameworks (MOFs).
In the field of agrochemicals, new pyrazolylpyrimidine derivatives could be developed as next-generation herbicides or pesticides, potentially with novel modes of action to combat resistance. nih.gov The scaffold could also be incorporated into the design of new functional polymers or as a key building block in the synthesis of complex natural products. The versatility of this heterocyclic system opens up a wide range of possibilities for its application in diverse and cutting-edge areas of chemical research. mdpi.comnih.gov
Q & A
Q. Basic
- NMR/IR/UV-Vis : Used to confirm molecular structure and electronic transitions. For instance, intra-ligand π→π* transitions in pyrimidine derivatives are observed at ~316–331 nm .
- X-ray crystallography : Resolves ambiguities in substitution patterns. The pyrimidine ring in the title compound is nearly planar (mean deviation: 0.034 Å), with alternating bond angles (112.8°–129.7°) due to steric and electronic effects from substituents like CF₃ .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, as seen in benzimidazole analogs .
How do substituent variations on the pyrimidine or pyrazole rings influence biological activity?
Advanced
Substituents significantly modulate bioactivity. For example:
- Antiulcer activity : 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine inhibits HCl-ethanol-induced ulcers in rats, likely due to enhanced electron-donating effects from methoxy groups .
- Kinase inhibition : Trifluoromethyl groups at the 5-position improve steric bulk, potentially enhancing binding to targets like TRK kinase .
- Agricultural applications : Fluorinated pyrimidine derivatives act as herbicides by inhibiting protoporphyrinogen oxidase, with activity dependent on halogen positioning .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized assays : Use identical cell lines/animal models (e.g., rat ulcer models in ).
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, 4-chloro vs. 2-chloro isomers may exhibit divergent kinase affinities due to steric hindrance .
- Computational docking : Predict binding modes to explain discrepancies, as applied in TRK inhibitor studies .
What crystallographic features of this compound impact its reactivity?
Q. Advanced
- Planarity : The planar pyrimidine-pyrazole system facilitates π-π stacking in supramolecular assemblies, influencing catalytic or ligand-binding properties .
- Bond angle distortions : Narrow angles at N atoms (112.8°–116.1°) and wider angles at C atoms (121.2°–129.7°) create electron-deficient regions, making the compound prone to nucleophilic attack at the 4-chloro position .
What role does this compound play in metal complexation and charge transfer?
Advanced
The compound acts as a bidentate ligand in metal complexes (e.g., Ru(II), Rh(III)). Key interactions include:
- Metal-to-ligand charge transfer (MLCT) : Observed in visible spectra of Ru complexes, where filled d-orbitals interact with ligand π* orbitals .
- Ligand design : Derivatives like 4,6-bis{3-(2-pyridyl)-1H-pyrazol-1-yl}pyrimidine (bppm) form stable chelates, enabling applications in photovoltaics or catalysis .
What computational approaches are used to model the interactions of this compound with biological targets?
Q. Advanced
- Docking studies : Predict binding to enzymes like TRK kinase by simulating interactions with hydrophobic pockets and hydrogen-bond donors .
- DFT calculations : Analyze electronic properties (e.g., frontier molecular orbitals) to rationalize reactivity trends, such as nucleophilic substitution preferences .
How should researchers handle hygroscopicity or stability issues during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
